molecular formula C7H8ClN3O B3286041 (3-Amino-4-chlorophenyl)urea CAS No. 81807-29-6

(3-Amino-4-chlorophenyl)urea

Cat. No.: B3286041
CAS No.: 81807-29-6
M. Wt: 185.61 g/mol
InChI Key: HEDZDBXQLRNBHC-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)urea is an organic compound with the molecular formula C7H8ClN3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a (3-amino-4-chlorophenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-chlorophenyl)urea typically involves the reaction of 3-amino-4-chloroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-amino-4-chloroaniline with phosgene, followed by treatment with ammonia to yield the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into various amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Substitution: Products include derivatives where the chlorine atom is replaced by groups like hydroxyl, alkoxy, or amino groups.

    Oxidation: Nitro derivatives are formed.

    Reduction: Various amine derivatives are produced.

Scientific Research Applications

(3-Amino-4-chlorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

  • (3-Amino-4-methylphenyl)urea
  • (3-Amino-4-fluorophenyl)urea
  • (3-Amino-4-bromophenyl)urea

Comparison: (3-Amino-4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.

Properties

IUPAC Name

(3-amino-4-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZDBXQLRNBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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